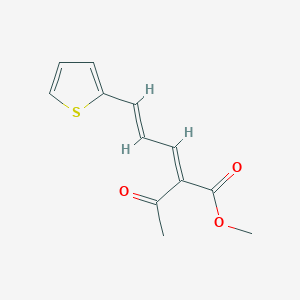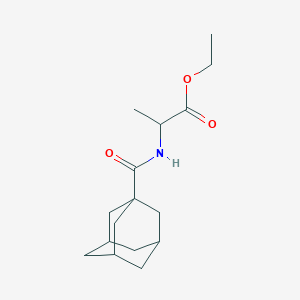![molecular formula C32H30N2O B5176884 1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DABCO-KT, is a bicyclic amidine compound that has gained significant attention in scientific research. It was first synthesized in the 1960s and has since been used in various fields, including organic chemistry, materials science, and pharmacology.
Mechanism of Action
The mechanism of action of DABCO-KT is not fully understood, but it is believed to act as a nucleophilic catalyst in organic reactions. Its bicyclic structure allows it to form stable complexes with metal ions, which can enhance the reactivity of the substrate. In pharmacology, DABCO-KT has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and HIV-1 integrase, which are involved in the pathogenesis of Alzheimer's disease and HIV, respectively.
Biochemical and Physiological Effects
DABCO-KT has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. In addition, DABCO-KT has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into the host genome.
Advantages and Limitations for Lab Experiments
DABCO-KT has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Its unique chemical and physical properties make it a versatile catalyst for various organic reactions. However, DABCO-KT has some limitations. It is sensitive to air and moisture, which can affect its stability and reactivity. Its solubility in organic solvents is also limited, which can affect its applicability in certain reactions.
Future Directions
There are several future directions for the use of DABCO-KT in scientific research. In organic chemistry, it can be used as a catalyst for the synthesis of complex molecules, such as natural products and pharmaceuticals. In materials science, it can be used as a building block for the synthesis of novel MOFs with unique properties. In pharmacology, it can be further explored as a potential drug candidate for the treatment of various diseases. Additionally, the development of new synthetic methods for DABCO-KT and its derivatives can lead to the discovery of new applications and properties.
Synthesis Methods
DABCO-KT can be synthesized by reacting DABCO (1,4-diazabicyclo[2.2.2]octane) with benzophenone in the presence of an acid catalyst. The reaction proceeds via a Mannich-type reaction, resulting in the formation of DABCO-KT as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
DABCO-KT has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in various organic reactions, such as Michael addition, aldol reaction, and Diels-Alder reaction. Additionally, DABCO-KT has been used as a ligand in metal-catalyzed reactions, such as Suzuki coupling and Heck reaction. Its ability to form stable complexes with metal ions has also been exploited in materials science, where it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In pharmacology, DABCO-KT has been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.
properties
IUPAC Name |
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O/c1-32-29(24-18-10-4-11-19-24)33-27(22-14-6-2-7-15-22)26(31(32)35)28(23-16-8-3-9-17-23)34-30(32)25-20-12-5-13-21-25/h2-21,26-30,33-34H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYYNZUSNTEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(NC(C(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)



![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)

![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)

